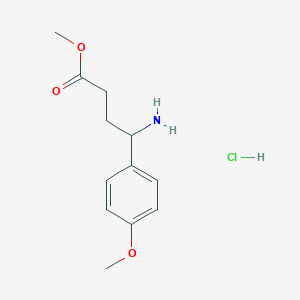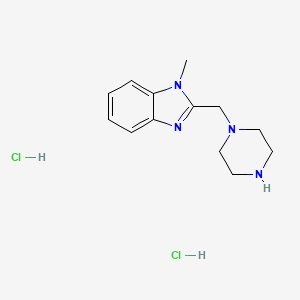![molecular formula C12H15NO4S B1470213 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid CAS No. 1250999-99-5](/img/structure/B1470213.png)
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrrole-2-carboxylic acid, has been studied . The infrared and Raman spectroscopic study of pyrrole-2-carboxylic acid confirms the formation of the cyclic acid dimer species in the solid state . The molecular structure, vibrational frequencies, and binding energies of cyclic dimers have been also examined using the density functional theory (DFT) at the B3LYP/6-311+G (d) level .Chemical Reactions Analysis
The chemical reactions of related compounds, such as pyrrole-2-carboxylic acid, have been studied . For example, the reaction of D-glucosamine and pyruvic acid has been found to be interesting to make pyrrole-2-carboxylic acid . The optimized synthetic conditions resulted in a 50% yield of PCA .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds, such as pyrrole-2-carboxylic acid, have been studied . For example, a complete vibrational assignment is proposed for the both s-cis and s-trans PCA conformers . The vibrational assignments are supported by normal coordinate calculations utilizing force constants predicted using the DFT method .Mechanism of Action
Target of Action
The primary target of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets by adding to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of amines, which can be crucial in various organic synthesis processes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. By acting as a protecting group for amines, it allows for chemoselectivity in subsequent chemical reactions . This can have downstream effects on the synthesis of various organic compounds, including those used in the development of pharmaceuticals .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This can enable more complex and specific organic compounds to be synthesized, as the protection of amines can prevent unwanted reactions and improve the selectivity of the synthesis process .
Action Environment
The action of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid can be influenced by various environmental factors. For example, the presence of a base such as sodium hydroxide is necessary for the compound to add to amines . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid in lab experiments is its high selectivity for metal ions. This selectivity allows for the detection and imaging of specific metal ions in biological systems. This compound also has a high binding affinity for gadolinium, which makes it an ideal contrast agent for MRI scans. However, one of the limitations of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of this compound for lab experiments.
Future Directions
There are several future directions for the use of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid in scientific research. One direction is the development of new chelating agents that have higher binding affinities for specific metal ions. Another direction is the use of this compound in targeted drug delivery systems. This compound could be used to label drugs and deliver them to specific cells or tissues in the body. Additionally, this compound could be used in the development of new contrast agents for medical imaging.
Conclusion:
This compound is a versatile compound that has a wide range of scientific research applications. Its high selectivity for metal ions makes it an ideal chelating agent for biological systems. This compound has minimal biochemical and physiological effects on biological systems and is considered to be non-toxic. While there are limitations to its use in lab experiments, there are many future directions for the development and use of this compound in scientific research.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is commonly used as a chelating agent for metal ions in scientific research. It is used in various fields such as biochemistry, molecular biology, and medical imaging. In biochemistry, this compound is used to label proteins and peptides for imaging and purification purposes. In molecular biology, this compound is used to label DNA and RNA for imaging and sequencing purposes. In medical imaging, this compound is used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) scans.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(16)13-5-4-8-7(13)6-9(18-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQLONLVJUCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)

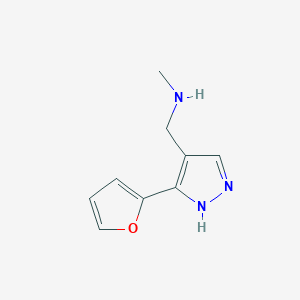

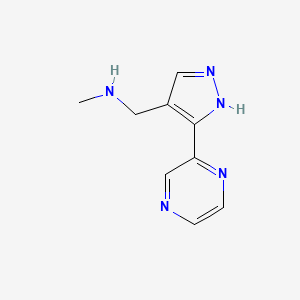

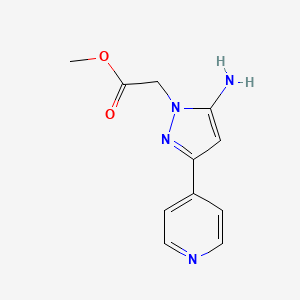

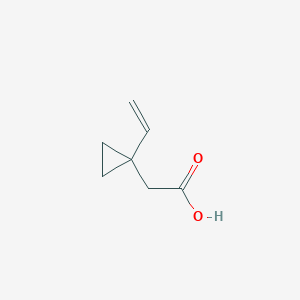
![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)
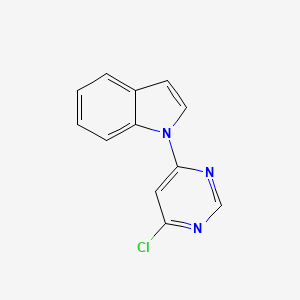
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)
